

# **Application Notes and Protocols for VIP152** (INU-152)

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction:

VIP152, also known as Enitociclib and formerly as BAY 1251152, is an investigational, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the regulation of gene transcription.[2] By blocking the kinase activity of CDK9, VIP152 prevents the activation of RNA Polymerase II, leading to the inhibition of transcription of key anti-apoptotic proteins, such as MYC and MCL-1.[2][3][4] This mechanism induces cell cycle arrest and apoptosis in tumor cells, making VIP152 a promising therapeutic agent for various advanced malignancies.[2] These application notes provide a summary of the available dosage and administration guidelines based on preclinical and clinical data.

### **Mechanism of Action: CDK9 Inhibition**

VIP152 exerts its anti-tumor activity by selectively inhibiting CDK9. This inhibition disrupts the transcription of short-lived oncoproteins and pro-survival factors that are critical for cancer cell proliferation and survival.[5] The proposed signaling pathway involves the binding of VIP152 to P-TEFb, leading to a decrease in transcriptional activity and subsequent apoptosis.[3][4]





Click to download full resolution via product page

Caption: Proposed signaling pathway of VIP152.

## **Dosage and Administration**



The following dosage and administration guidelines are based on a first-in-human, Phase I dose-escalation study (NCT02635672) in patients with advanced solid tumors or aggressive non-Hodgkin lymphoma (NHL).[1][6]

**Clinical Trial Dosage Summary** 

| Parameter                    | Value                                              | Reference |  |
|------------------------------|----------------------------------------------------|-----------|--|
| Drug                         | VIP152 (Enitociclib)                               | [1][6]    |  |
| Previous Name                | BAY 1251152                                        | [1]       |  |
| Route of Administration      | Intravenous (IV) infusion                          | [1][6]    |  |
| Infusion Duration            | 30 minutes                                         | [6]       |  |
| Dosing Schedule              | Once weekly on Days 1, 8, and 15 of a 21-day cycle | [7]       |  |
| Dose Escalation Cohorts      | 5 mg, 10 mg, 15 mg, 22.5 mg,<br>30 mg              | [1][6]    |  |
| Maximum Tolerated Dose (MTD) | 30 mg                                              | [1][6]    |  |
| Dose-Limiting Toxicity (DLT) | Grade 3/4 neutropenia                              | [1][6]    |  |

### **Adverse Events**

The most common adverse events observed in the Phase I trial were primarily Grade 1/2.



| Adverse Event                  | Incidence (Any<br>Grade) | Incidence (Grade<br>3/4) | Reference |
|--------------------------------|--------------------------|--------------------------|-----------|
| Nausea                         | 75.7%                    | -                        | [1][6]    |
| Vomiting                       | 56.8%                    | -                        | [1][6]    |
| Neutropenia                    | -                        | 22%                      | [1][6]    |
| Anemia                         | -                        | 11%                      | [1][6]    |
| Abdominal Pain                 | -                        | 8%                       | [1][6]    |
| Increased Alkaline Phosphatase | -                        | 8%                       | [1][6]    |
| Hyponatremia                   | -                        | 8%                       | [1][6]    |

# Experimental Protocols Phase I Clinical Trial Protocol (NCT02635672)

This protocol outlines the methodology for the first-in-human, open-label, multicenter, dose-escalation study of VIP152.

Objective: To determine the safety, tolerability, MTD, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of VIP152.

Patient Population: Adult patients with advanced solid tumors or aggressive NHL who are refractory to or have exhausted all available therapies.[1][6]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. aacrjournals.org [aacrjournals.org]



- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for VIP152 (INU-152)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608111#inu-152-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com